molecular formula C12H9BrZn B6303148 2-(Biphenyl)zinc bromide CAS No. 1380656-79-0

2-(Biphenyl)zinc bromide

Cat. No.: B6303148
CAS No.: 1380656-79-0
M. Wt: 298.5 g/mol
InChI Key: ZCGHCHDIFYBBCW-UHFFFAOYSA-M
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Description

2-(Biphenyl)zinc bromide is an organozinc compound that features a biphenyl group bonded to a zinc atom, which is further bonded to a bromine atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Biphenyl)zinc bromide can be synthesized through the reaction of biphenyl with zinc and bromine under controlled conditions. One common method involves the reaction of biphenyl with highly active zinc in the presence of a bromine source. The reaction typically takes place in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl)zinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, which facilitate cross-coupling reactions such as the Suzuki-Miyaura coupling. Typical conditions involve the use of a base, such as potassium carbonate, and a solvent like THF or dimethylformamide (DMF) under inert atmosphere .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biphenyl derivative with various functional groups attached .

Scientific Research Applications

2-(Biphenyl)zinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Biphenyl)zinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the transfer of the biphenyl group to other molecules. In cross-coupling reactions, the compound undergoes oxidative addition, transmetallation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

2-(Biphenyl)zinc bromide can be compared with other organozinc compounds, such as:

    Phenylzinc bromide: Similar in structure but with a single phenyl group.

    2-(Biphenyl)zinc chloride: Similar but with a chloride atom instead of bromine.

    2-(Biphenyl)zinc iodide: Similar but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its reactivity and the specific conditions under which it can be used, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGHCHDIFYBBCW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=[C-]2.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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